N,N,2,4-Tetramethylbenzenamine

Description

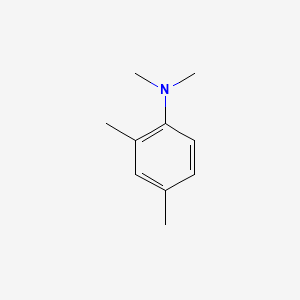

N,N,2,4-Tetramethylbenzenamine (CAS: Not explicitly listed in evidence) is a substituted aromatic amine with methyl groups at the nitrogen and 2,4-positions of the benzene ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and materials science.

Properties

CAS No. |

769-53-9 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N,N,2,4-tetramethylaniline |

InChI |

InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)9(2)7-8/h5-7H,1-4H3 |

InChI Key |

DZXAIYQRCQALGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,2,4-Tetramethylbenzenamine can be synthesized through several methods. One common approach involves the alkylation of 2,4-xylidine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst like palladium on carbon. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N,2,4-Tetramethylbenzenamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Major Products Formed:

Oxidation: Quinones and nitroso compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N,N,2,4-Tetramethylbenzenamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.

Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,2,4-Tetramethylbenzenamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of detectable products. In industrial applications, its reactivity is harnessed to produce desired chemical transformations .

Comparison with Similar Compounds

Structural Insights :

- N,N,2,6-Tetramethylbenzenamine : Steric hindrance at the 2,6-positions reduces reactivity in electrophilic substitution compared to the 2,4-isomer .

- N,N-Dimethyl-3-methylbenzenamine : The meta-methyl group enhances electron-donating effects, altering NMR chemical shifts (e.g., ¹H NMR: δ 2.2–2.4 ppm for N-CH₃) .

- Bis(N,N-dimethyl) Derivatives : Bridged or azo-linked structures (e.g., 4,4’-Methylenebis) exhibit increased thermal stability and applications in polymer chemistry .

Physicochemical Properties

Melting Points and Solubility:

- N,N,2,6-Tetramethylbenzenamine: Melting point ~45–50°C; soluble in ethanol, ether .

- 4,4'-Bis(N,N-dimethylamino)azobenzene: Bright yellow crystalline solid (mp ~160°C); used as a pH-sensitive dye .

Spectroscopic Data:

- ¹³C NMR: N,N-Dimethylbenzenamine derivatives show peaks at δ 40–45 ppm (N-CH₃) and δ 125–140 ppm (aromatic carbons) . Azo-linked analogs (e.g., 4,4'-Bis(N,N-dimethylamino)azobenzene) exhibit downfield shifts for aromatic carbons adjacent to the azo group (δ 145–150 ppm) .

- ESI–MS :

- Molecular ion peaks at m/z 149.23 for N,N,2,6-tetramethylbenzenamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.